4-Cyanobenzoyl fluoride

Catalog No.
S15982754
CAS No.
77976-02-4
M.F
C8H4FNO
M. Wt
149.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanobenzoyl fluoride

CAS Number

77976-02-4

Product Name

4-Cyanobenzoyl fluoride

IUPAC Name

4-cyanobenzoyl fluoride

Molecular Formula

C8H4FNO

Molecular Weight

149.12 g/mol

InChI

InChI=1S/C8H4FNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H

InChI Key

GBRYSTGCIFIXMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)F

4-Cyanobenzoyl fluoride is an organic compound with the molecular formula C8_8H6_6FNO. It consists of a benzoyl group where a cyano group is substituted at the para position relative to the carbonyl, and a fluorine atom is attached to the carbonyl carbon. This compound is classified as an acyl fluoride and is known for its reactivity due to the presence of both the cyano and fluorine functionalities, which can participate in various

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Acylation Reactions: It can react with amines or alcohols to form corresponding amides or esters, respectively.
  • Hydrolysis: In the presence of water, it can hydrolyze to yield 4-cyanobenzoic acid and hydrogen fluoride.
  • Reactivity with Organometallics: It can undergo reactions with organometallic reagents, facilitating further functionalization of the benzoyl moiety .

Several methods have been developed for synthesizing 4-cyanobenzoyl fluoride:

  • From 4-Cyanobenzoyl Chloride: Reacting 4-cyanobenzoyl chloride with a fluoride source such as potassium fluoride or silver fluoride can yield 4-cyanobenzoyl fluoride.
  • Direct Fluorination: The compound can also be synthesized through direct fluorination of 4-cyanobenzoyl using fluorinating agents under controlled conditions.
  • Rearrangement Reactions: Some synthetic routes involve rearrangement reactions that convert other derivatives into 4-cyanobenzoyl fluoride .

4-Cyanobenzoyl fluoride has various applications in organic synthesis:

  • Intermediate in Synthesis: It serves as a crucial intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Fluorinating Agent: Due to its reactivity, it is used as a fluorinating agent in organic reactions.
  • Building Block for Functional Materials: Its unique structure makes it suitable for developing functional materials in polymer science and materials chemistry .

Interaction studies involving 4-cyanobenzoyl fluoride primarily focus on its reactivity with different nucleophiles and electrophiles. For example, studies have shown that it interacts effectively with amines to form stable amides under mild conditions. Further research could elucidate its interactions at a molecular level, particularly regarding its role in catalysis or as a reactive intermediate in complex synthetic pathways.

Several compounds share structural similarities with 4-cyanobenzoyl fluoride, including:

Compound NameStructure/Functional GroupsUnique Features
4-Cyanobenzoyl chlorideC8_8H6_6ClNOLess reactive than the fluoride derivative
Benzoyl fluorideC7_7H5_5F0Lacks cyano functionality; used primarily in acylation
3-Cyanobenzoyl chlorideC8_8H6_6ClNODifferent substitution pattern; potential for different reactivity
2-Cyanobenzoyl fluorideC8_8H6_6FNOSimilar reactivity but different sterics

Uniqueness of 4-Cyanobenzoyl Fluoride

The unique combination of both cyano and acyl fluoride groups in 4-cyanobenzoyl fluoride imparts distinctive reactivity compared to its analogs. The cyano group enhances electrophilicity while the acyl fluoride facilitates nucleophilic attack, making it particularly versatile in synthetic applications.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

149.027691913 g/mol

Monoisotopic Mass

149.027691913 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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